molecular formula C7H7IZn B3068172 4-Methylphenylzinc iodide CAS No. 300766-53-4

4-Methylphenylzinc iodide

Cat. No.: B3068172
CAS No.: 300766-53-4
M. Wt: 283.4 g/mol
InChI Key: AHAJMZHMDYRVRB-UHFFFAOYSA-M
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Description

4-Methylphenylzinc iodide is an organozinc compound with the molecular formula CH₃C₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

4-Methylphenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

4-Methylphenyl iodide+Zinc4-Methylphenylzinc iodide\text{4-Methylphenyl iodide} + \text{Zinc} \rightarrow \text{this compound} 4-Methylphenyl iodide+Zinc→4-Methylphenylzinc iodide

Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .

Chemical Reactions Analysis

4-Methylphenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

    Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common reagents used in these reactions include palladium catalysts, bases, and other organometallic reagents. Major products formed from these reactions include biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

4-Methylphenylzinc iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenylzinc iodide involves its ability to act as a nucleophile in various reactions. It can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

4-Methylphenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide, 3-chloro-4-methylphenylzinc iodide, and 2-methoxyphenylzinc iodide. These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The unique methyl group in this compound provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

iodozinc(1+);methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAJMZHMDYRVRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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